

In-Depth Technical Guide to the Discovery and Synthesis of UCM05

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, synthesis, and biological activity of the compound **UCM05** (also known as G28UCM). **UCM05** has emerged as a molecule of significant interest due to its dual inhibitory action against fatty acid synthase (FASN), a key enzyme in cancer metabolism, and FtsZ, a crucial protein in bacterial cell division. This document details the scientific background, synthesis protocols, mechanism of action, and quantitative biological data related to **UCM05**, serving as a valuable resource for researchers in oncology and antibacterial drug development.

Introduction

UCM05, with the chemical name 3,4,5-trihydroxy-benzoic acid 1,1'-(1,3-naphthalenediyl) ester, is a synthetic small molecule that has demonstrated potent biological activities.[1] It was identified as a novel inhibitor of fatty acid synthase (FASN), an enzyme overexpressed in many human cancers and associated with poor prognosis.[1][2][3] The inhibition of FASN by **UCM05** leads to apoptosis in cancer cells, particularly in HER2-positive breast cancer.[1][2][3] Furthermore, **UCM05** has been shown to target the bacterial cell division protein FtsZ, suggesting its potential as a novel antibacterial agent.[4] This dual activity makes **UCM05** a compelling lead compound for further preclinical and clinical investigation.



Chemical Properties

A summary of the key chemical properties of **UCM05** is presented in the table below.

Property	Value
IUPAC Name	3,4,5-trihydroxy-benzoic acid 1,1'-(1,3-naphthalenediyl) ester
Synonyms	G28UCM
CAS Number	1094451-90-7
Molecular Formula	C24H16O10
Molecular Weight	464.4 g/mol
Appearance	Crystalline solid
Solubility	Soluble in Ethanol (12 mg/ml), DMSO (5 mg/ml), and Dimethyl formamide (10 mg/ml). Sparingly soluble in aqueous buffers.[5]
Storage	-20°C
Stability	≥ 4 years

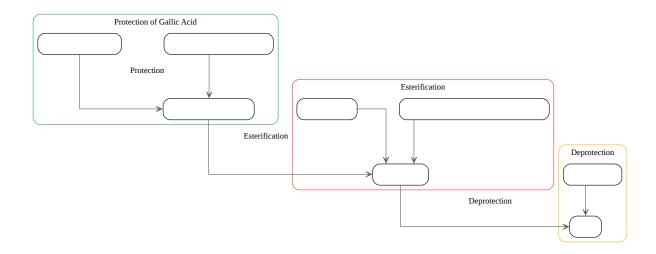
Synthesis of UCM05

While a detailed, step-by-step synthesis protocol for **UCM05** is not readily available in the public domain, its structure as a diester of 3,4,5-trihydroxybenzoic acid (gallic acid) and 1,3-naphthalenediol suggests a synthesis route based on esterification. General methods for the esterification of gallic acid often involve the use of a coupling agent or the conversion of the carboxylic acid to a more reactive species.

General Proposed Synthesis Workflow

The synthesis of **UCM05** would likely involve the reaction of two equivalents of a protected form of gallic acid with one equivalent of 1,3-naphthalenediol, followed by deprotection. Protecting the hydroxyl groups of gallic acid is crucial to prevent side reactions.





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Proposed Synthesis Workflow for UCM05

Biological Activity and Mechanism of Action

UCM05 exhibits a dual mechanism of action, targeting both cancer cells and bacteria through distinct molecular pathways.

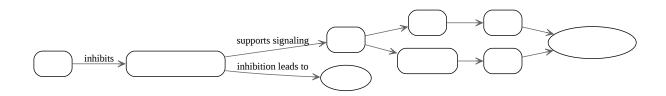
Anticancer Activity: Inhibition of Fatty Acid Synthase (FASN)

In cancer cells, **UCM05** acts as a potent inhibitor of Fatty Acid Synthase (FASN). FASN is a key enzyme responsible for the de novo synthesis of fatty acids, a process that is significantly



upregulated in many tumors to support rapid cell growth and proliferation.

The inhibition of FASN by **UCM05** has several downstream effects, most notably the disruption of the HER2 signaling pathway in breast cancer cells.[1][2][3] This leads to a reduction in the phosphorylation of key signaling proteins, including HER2, Akt, and ERK1/2, ultimately inducing apoptosis.[3]



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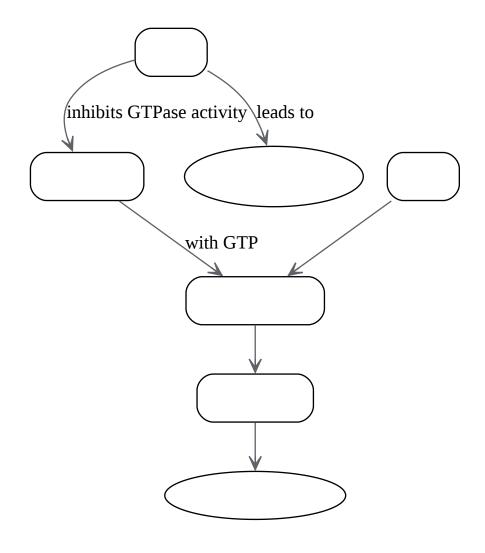
UCM05 Inhibition of FASN and Downstream HER2 Signaling

Antibacterial Activity: Inhibition of FtsZ

UCM05 also demonstrates antibacterial properties by targeting the Filamentous temperaturesensitive protein Z (FtsZ). FtsZ is a prokaryotic homolog of tubulin and is essential for bacterial cell division. It polymerizes at the mid-cell to form the Z-ring, which acts as a scaffold for the assembly of the division machinery.

UCM05 inhibits the GTPase activity of FtsZ, thereby disrupting its polymerization dynamics and the formation of the Z-ring.[4] This leads to filamentation of the bacteria and ultimately cell death.





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UCM05 Inhibition of Bacterial FtsZ Polymerization

Quantitative Biological Data

The following tables summarize the reported in vitro activity of **UCM05**.

Table 1: Anticancer Activity of UCM05



Cell Line	Cancer Type	IC50 (μM)
SK-BR-3	Breast Cancer (HER2+)	21[5]
AU565	Breast Cancer (HER2+)	Synergistic with anti-HER2 drugs[5]
MCF-7	Breast Cancer	Not specified
MDA-MB-231	Breast Cancer (Triple- Negative)	Not specified
HepG2	Liver Cancer	Not specified
A549	Lung Cancer	Not specified

Table 2: Antibacterial Activity of UCM05

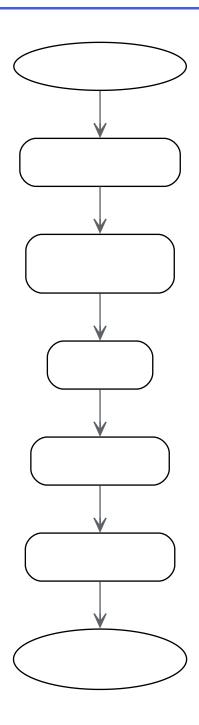
Bacterial Strain	Gram Type	MIC (μM)
Bacillus subtilis	Gram-positive	100[6]
Escherichia coli	Gram-negative	Not effective[6]

Experimental Protocols Fatty Acid Synthase (FASN) Inhibition Assay

A common method to assess FASN inhibition is to measure the incorporation of a radiolabeled precursor, such as [14C]acetate or [3H]acetyl-CoA, into fatty acids in cancer cells.

Workflow:





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Workflow for FASN Inhibition Assay

FtsZ GTPase Activity Assay

The GTPase activity of FtsZ can be measured using a malachite green-based colorimetric assay that detects the release of inorganic phosphate (Pi) from GTP hydrolysis.

Protocol Outline:



- Reaction Mixture Preparation: Prepare a reaction buffer (e.g., 50 mM MES, pH 6.5, 50 mM
 KCI, 10 mM MgCl₂) containing purified FtsZ protein.
- Inhibitor Addition: Add varying concentrations of UCM05 or a vehicle control to the reaction mixture and pre-incubate.
- Initiate Reaction: Start the reaction by adding GTP.
- Incubation: Incubate the reaction at a controlled temperature (e.g., 37°C).
- Stop Reaction & Color Development: At specific time points, stop the reaction and add a malachite green reagent to detect the released phosphate.
- Measurement: Measure the absorbance at a specific wavelength (e.g., 620 nm) to quantify the amount of phosphate produced.
- Data Analysis: Calculate the rate of GTP hydrolysis and determine the inhibitory effect of UCM05.

Conclusion

UCM05 is a promising dual-action therapeutic agent with potential applications in both oncology and infectious diseases. Its ability to inhibit FASN and disrupt the HER2 signaling pathway makes it a strong candidate for the treatment of certain cancers, particularly HER2-positive breast cancer. Concurrently, its inhibitory effect on the essential bacterial cell division protein FtsZ opens avenues for the development of novel antibiotics. This technical guide consolidates the current knowledge on **UCM05**, providing a foundation for further research and development efforts. Future work should focus on elucidating a detailed and optimized synthesis protocol, expanding the in vitro and in vivo testing against a broader range of cancer cell lines and bacterial strains, and exploring potential synergistic combinations with existing therapies.

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